N-(1-cyclopropylethyl)-2-fluoro-4-methylaniline
Description
N-(1-cyclopropylethyl)-2-fluoro-4-methylaniline is a substituted aniline derivative characterized by a cyclopropylethylamine group attached to the nitrogen atom of a 2-fluoro-4-methyl-substituted aromatic ring. This compound is structurally distinguished by the presence of a cyclopropane ring fused to the ethylamine side chain, which introduces steric and electronic effects that influence its chemical reactivity and physical properties.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-2-fluoro-4-methylaniline |
InChI |
InChI=1S/C12H16FN/c1-8-3-6-12(11(13)7-8)14-9(2)10-4-5-10/h3,6-7,9-10,14H,4-5H2,1-2H3 |
InChI Key |
DYIWPXMWJVRSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C2CC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of zinc bromide . This method produces cyclopropyl arenes in good yields. Another approach involves the use of cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-2-fluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atom and the cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(1-cyclopropylethyl)-2-fluoro-4-methylaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(1-cyclopropylethyl)-2-fluoro-4-methylaniline exerts its effects involves interactions with specific molecular targets. The cyclopropyl group and the fluorine atom can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(1-cyclopropylethyl)-2-fluoro-4-methylaniline and related compounds identified in the evidence:
Note: Molecular weight calculated based on formula; exact value may vary depending on isotopic composition.
Structural and Electronic Differences
- Cyclopropane vs. Aromatic Side Chains : The cyclopropylethyl group in this compound introduces significant steric bulk compared to linear alkyl or aryl-substituted side chains (e.g., 1-(4-fluorophenyl)propyl in ). This may reduce metabolic degradation in vivo but complicate synthetic accessibility .
- Fluorine Positioning : The 2-fluoro substitution in the target compound contrasts with 4-fluoro (e.g., ) or 5-fluoro (e.g., ) positions in analogs. Fluorine’s electron-withdrawing effects modulate aromatic ring reactivity, influencing electrophilic substitution patterns .
- Chlorine vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
